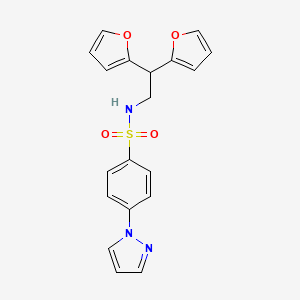![molecular formula C13H24N2 B2977039 Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine CAS No. 1252413-60-7](/img/structure/B2977039.png)
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine, also known as DEPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DEPA is a tertiary amine that contains a piperidine ring and a propargyl group, which makes it a versatile and valuable compound for various applications. In
Mecanismo De Acción
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine acts as a chelating agent, which means it can form coordination complexes with metal ions. The compound can also act as a nucleophile, which allows it to participate in various chemical reactions. This compound can also act as a base, which means it can accept protons and form salts.
Biochemical and physiological effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound has low toxicity and is relatively stable under normal laboratory conditions. This compound has also been shown to have antifungal and antibacterial properties, which makes it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has several advantages for lab experiments. The compound is relatively easy to synthesize and is readily available. This compound is also stable under normal laboratory conditions and has low toxicity. However, the compound has a low boiling point, which makes it difficult to handle at high temperatures. This compound also has a strong odor, which can be unpleasant for some researchers.
Direcciones Futuras
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has several potential future directions in scientific research. The compound can be used as a ligand in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions. This compound can also be used as a precursor for the synthesis of other compounds, such as N,N-diethyl-1-(prop-2-yn-1-yl)piperidin-4-amine, which has potential applications in medicinal chemistry. Additionally, this compound can be further studied for its antifungal and antibacterial properties, which can lead to the development of new antimicrobial agents.
Métodos De Síntesis
The synthesis of Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine involves the reaction of 1-(prop-2-yn-1-yl)piperidine with diethylamine in the presence of a catalyst. The reaction yields this compound as a colorless liquid with a boiling point of 155-156°C. The purity of the compound can be improved by distillation or recrystallization.
Aplicaciones Científicas De Investigación
Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine has been extensively used in scientific research due to its unique properties. The compound has been used as a ligand in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions. This compound has also been used as a reagent in the synthesis of organic compounds, such as amides and esters. Additionally, this compound has been used as a precursor for the synthesis of other compounds, such as N,N-diethyl-1-(prop-2-yn-1-yl)piperidin-4-amine, which has potential applications in medicinal chemistry.
Propiedades
IUPAC Name |
N-ethyl-N-[(1-prop-2-ynylpiperidin-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-4-9-15-10-7-13(8-11-15)12-14(5-2)6-3/h1,13H,5-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZONMQYFRZIWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2976958.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2976961.png)
![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/no-structure.png)
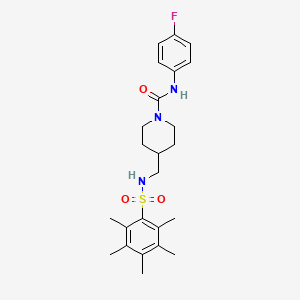
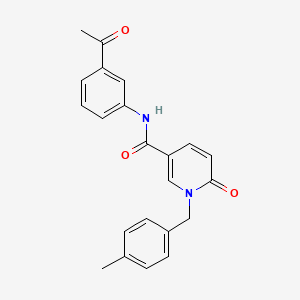
![5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2976967.png)
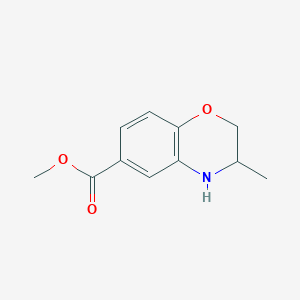
![4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B2976972.png)
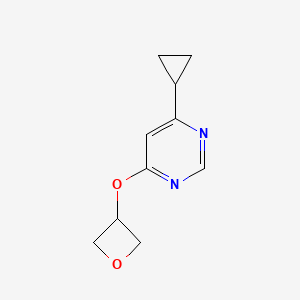
![N-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]prop-2-enamide](/img/structure/B2976974.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2976975.png)
